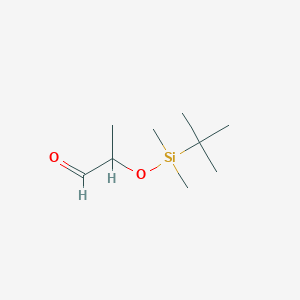

2-(tert-Butyldimethylsiloxy)propanal

Description

Significance of Chiral Aldehydes as Enantiopure Synthons

Enantiopure synthons are chiral building blocks that are used to introduce a specific stereocenter into a target molecule. mdpi.com The use of such synthons is a cornerstone of modern asymmetric synthesis, as it provides an efficient pathway to optically pure products. mdpi.com Chiral aldehydes, in particular, are powerful synthons due to the aldehyde's ability to undergo a wide array of chemical transformations, such as nucleophilic additions, reductions, and oxidations, all while maintaining the integrity of the adjacent stereocenter. acs.orgnih.gov This versatility allows chemists to elaborate the carbon skeleton with a high degree of stereocontrol, leading to the desired enantiomer of the final product. acs.org The development of catalytic asymmetric methods has further enhanced the utility of chiral aldehydes in synthesis. acs.orgrsc.org

Strategic Role of Silyl (B83357) Ethers in Stereocontrol and Protecting Group Chemistry

Silyl ethers are a class of chemical compounds that contain a silicon atom covalently bonded to an alkoxy group. wikipedia.org They are widely employed in organic synthesis, primarily as protecting groups for alcohols. wikipedia.orglibretexts.org The choice of silyl ether is crucial and can be tailored to the specific requirements of a synthetic route, with common examples including trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS or TBDMS). wikipedia.orglibretexts.org

The strategic importance of silyl ethers stems from their ease of installation and removal under mild and selective conditions. wikipedia.org They are generally stable to a range of reagents, including strong bases and organometallic compounds, yet can be selectively cleaved using fluoride (B91410) ion sources or acidic conditions. masterorganicchemistry.com This orthogonality allows for the protection of a hydroxyl group while other functional groups in the molecule undergo transformation.

Furthermore, the steric bulk of the silyl group can play a significant role in directing the stereochemical outcome of a reaction. nih.gov By influencing the conformation of a molecule, a bulky silyl ether can shield one face from attack, leading to the preferential formation of one diastereomer over another. This aspect of stereocontrol is particularly valuable in the synthesis of complex molecules with multiple stereocenters. nih.gov

Overview of 2-(tert-Butyldimethylsiloxy)propanal as a Versatile Chiral Building Block

This compound is a chiral α-oxygenated aldehyde that has emerged as a versatile building block in organic synthesis. chemshuttle.com It incorporates both a chiral center at the α-position and a sterically demanding tert-butyldimethylsilyl (TBDMS) ether. This combination makes it a valuable synthon for the introduction of a chiral α-hydroxy aldehyde moiety in a protected form. The TBDMS group provides robust protection for the hydroxyl group throughout various synthetic transformations and can be selectively removed at a later stage.

The presence of the TBDMS group also influences the reactivity and selectivity of the aldehyde, making it a useful tool for stereocontrolled synthesis. nih.gov Its application in the synthesis of complex natural products and other chiral molecules highlights its importance as a readily available and highly useful chiral building block.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 87727-28-4 (for S-enantiomer) chemshuttle.comachemblock.comscbt.com, 111819-71-7 (for R-enantiomer) calpaclab.comscbt.com |

| Molecular Formula | C9H20O2Si achemblock.comcalpaclab.com |

| Molecular Weight | 188.34 g/mol achemblock.comscbt.comcalpaclab.com |

| IUPAC Name | (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal or (2R)-2-[(tert-butyldimethylsilyl)oxy]propanal achemblock.com |

| Physical Form | Liquid |

Strategic Applications of Silyl Ethers in Organic Synthesis

| Application | Description | Key Features |

| Hydroxyl Protection | Silyl ethers are widely used to protect alcohol functional groups from unwanted reactions during a multi-step synthesis. wikipedia.orghighfine.com | Ease of formation and cleavage, stability to a wide range of reagents. wikipedia.orgmasterorganicchemistry.com |

| Stereocontrol | The steric bulk of silyl ethers can be used to direct the stereochemical outcome of reactions at adjacent centers. nih.gov | Bulky groups can block one face of a molecule, leading to diastereoselective transformations. nih.gov |

| Increased Solubility | The introduction of a silyl group can increase the solubility of a compound in nonpolar organic solvents. | The nonpolar nature of the alkyl groups on the silicon atom enhances lipophilicity. |

| Chromatographic Modification | Silylation can alter the polarity of a molecule, facilitating its purification by chromatography. | The change in polarity can improve separation from other components in a mixture. |

Structure

3D Structure

Properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxypropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIIHJBTQLZXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104501-60-2 | |

| Record name | 2-[(tert-butyldimethylsilyl)oxy]propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Tert Butyldimethylsiloxy Propanal

Enantioselective Preparation Routes

The synthesis of enantiomerically pure 2-(tert-Butyldimethylsiloxy)propanal is predominantly achieved through transformations of readily available chiral precursors. These methods can be broadly categorized into reductive and oxidative pathways.

A primary strategy for synthesizing chiral aldehydes involves the partial reduction of corresponding esters. This approach leverages the accessibility of chiral esters like ethyl lactate (B86563) and employs reducing agents capable of stopping the reduction at the aldehyde stage without proceeding to the alcohol.

The reduction of the chiral ester, (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate, with Diisobutylaluminum Hydride (DIBAL-H) is a highly effective method for producing (S)-2-(tert-Butyldimethylsiloxy)propanal. orgsyn.org DIBAL-H is a powerful and sterically hindered reducing agent, which, at low temperatures, can selectively reduce esters to aldehydes. masterorganicchemistry.comyoutube.com The reaction is typically performed at -78 °C in a non-polar solvent like hexanes or toluene (B28343) to prevent over-reduction to the corresponding alcohol. orgsyn.orgadichemistry.com

The mechanism involves the coordination of the Lewis acidic aluminum atom of DIBAL-H to the carbonyl oxygen of the ester. youtube.comadichemistry.com This is followed by the intramolecular transfer of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate is stable at low temperatures. masterorganicchemistry.comadichemistry.com Upon aqueous workup, this intermediate collapses to furnish the desired aldehyde. youtube.com A high yield of 91-92% has been reported for this transformation. orgsyn.org

Table 1: DIBAL-H Reduction of (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate

| Parameter | Details |

|---|---|

| Reactant | (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate |

| Reagent | Diisobutylaluminum Hydride (DIBAL-H) |

| Solvent | Hexanes |

| Temperature | -78 °C |

| Yield | 91-92% |

| Product | (S)-2-(tert-Butyldimethylsiloxy)propanal |

This table summarizes the key parameters for the DIBAL-H reduction reaction.

The crucial precursor for the reductive route, (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate, is synthesized from the inexpensive and commercially available chiral building block, (S)-Ethyl lactate. orgsyn.orgsci-hub.se The synthesis involves the protection of the secondary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. orgsyn.org

This silylation is typically achieved by reacting (S)-Ethyl lactate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole (B134444), and a suitable solvent like dimethylformamide (DMF). orgsyn.org Imidazole acts as both a base to neutralize the HCl generated during the reaction and as a catalyst. orgsyn.orgorganic-chemistry.org The reaction proceeds efficiently to give the silylated ester in high yield (96%) after distillation. orgsyn.org

Table 2: Synthesis of (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate

| Reagent | Molar Equivalent | Purpose |

|---|---|---|

| (S)-Ethyl Lactate | 1.0 | Starting Material |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1.0 | Silylating Agent |

| Imidazole | 1.5 | Base and Catalyst |

| Dimethylformamide (DMF) | - | Solvent |

This table outlines the reagents and their roles in the silylation of (S)-Ethyl lactate.

An alternative to the reduction of esters is the oxidation of a corresponding protected alcohol. This method requires the synthesis of the alcohol precursor, followed by a selective oxidation to the aldehyde.

The oxidation of 2-(tert-Butyldimethylsiloxy)propan-1-ol to this compound can be accomplished using a copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system with a stoichiometric oxidant like oxygen (from air). nih.govrsc.orgresearchgate.net This method is regarded as a green and sustainable process for oxidizing primary alcohols to aldehydes. rsc.org

The catalytic cycle involves a copper(I)/copper(II) redox couple and the nitroxyl (B88944) radical TEMPO. umn.edu Various ligands, such as 2,2'-bipyridine (B1663995) (bpy), and basic additives like N-methylimidazole (NMI), can be used to enhance the catalyst's efficiency and substrate scope. nih.govnih.gov These systems are known for their high selectivity for primary alcohols, preventing over-oxidation to carboxylic acids. researchgate.net The reaction proceeds under mild conditions, often at room temperature, and is effective for a wide range of substrates, including aliphatic alcohols. nih.govrsc.org

Oxidative Methods

Synthesis of Enantiomeric Forms and Analogues

The synthesis of the (R)-enantiomer, (R)-2-(tert-Butyldimethylsiloxy)propanal, can be achieved using the same synthetic sequence described for the (S)-enantiomer, starting from the commercially available (R)-Ethyl lactate. achemblock.comcalpaclab.com The stereochemistry of the starting lactate ester dictates the final stereochemistry of the aldehyde product.

Furthermore, the synthetic methodologies can be adapted to produce structural analogues. For instance, the synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-1-propanal has been reported via the oxidation of the corresponding precursor, 3-(tert-butyldimethylsilyloxy)-propanol. chemicalbook.com This oxidation was achieved using tetrapropylammonium (B79313) perruthenate (TPAP) as the catalyst and N-methylmorpholine N-oxide (NMO) as the co-oxidant, demonstrating the versatility of oxidative methods in generating related aldehydes. chemicalbook.com

Preparation of (R)-2-(tert-Butyldimethylsiloxy)propanal

A common and effective method for the preparation of enantiomerically pure this compound involves a two-step sequence starting from the corresponding chiral ethyl lactate. The synthesis of the (S)-enantiomer, which is analogous to the preparation of the (R)-form, begins with the protection of the secondary alcohol of (S)-ethyl lactate, followed by the reduction of the ester to the desired aldehyde.

The first step is the silylation of the hydroxyl group. (S)-ethyl lactate is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole in a dimethylformamide (DMF) solvent. orgsyn.org The imidazole acts as a base to deprotonate the alcohol and as a catalyst for the silylation reaction, yielding (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate. orgsyn.org

In the second step, the resulting silylated ester is reduced to the aldehyde using a reducing agent at low temperatures to prevent over-reduction to the alcohol. A solution of (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate in hexanes is cooled to -78°C, and a solution of diisobutylaluminium hydride (DIBAL-H) is added slowly. orgsyn.org DIBAL-H is a powerful reducing agent that can selectively reduce esters to aldehydes at low temperatures. The reaction is carefully controlled to afford (S)-2-(tert-Butyldimethylsiloxy)propanal. orgsyn.org The synthesis of the (R)-enantiomer would follow the same procedure, starting with (R)-ethyl lactate.

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1. Silylation | (S)-Ethyl lactate | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dimethylformamide (DMF) | (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate |

| 2. Reduction | (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate | Diisobutylaluminium hydride (DIBAL-H), Hexanes | (S)-2-(tert-Butyldimethylsiloxy)propanal |

Synthesis of Related α-Siloxy Aldehydes

The synthetic principles applied to this compound can be extended to other siloxy aldehydes. The key transformation is typically the mild oxidation of a silyl-protected primary alcohol.

Synthesis of 3-(tert-Butyldimethylsiloxy)propanal

One method for the synthesis of 3-(tert-Butyldimethylsiloxy)propanal involves the oxidation of 3-(tert-butyldimethylsilyloxy)-propanol. A common approach utilizes the Dess-Martin periodinane (DMP) reagent. The alcohol is dissolved in dichloromethane (B109758) and treated with DMP under an ice bath. The reaction proceeds at room temperature and, after workup, yields the desired aldehyde with high efficiency.

Another established method is the Ley-Griffith oxidation. In this procedure, 3-(tert-butyldimethylsilyloxy)-propanol is oxidized using a catalytic amount of tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant. This reaction is typically carried out in a mixed solvent system of methylene (B1212753) chloride and acetonitrile (B52724) in the presence of 4 Å molecular sieves.

Synthesis of 2-(tert-Butyldimethylsilyloxy)acetaldehyde

The synthesis of 2-(tert-Butyldimethylsilyloxy)acetaldehyde is commonly achieved through the Swern oxidation of the corresponding primary alcohol, 2-(tert-butyldimethylsilyloxy)ethanol. wikipedia.orgnumberanalytics.com The Swern oxidation is known for its mild reaction conditions and broad functional group tolerance. wikipedia.org

The reaction is performed at low temperatures, typically -78°C, to stabilize the reactive intermediates. jk-sci.comnrochemistry.com It begins with the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride in a solvent like dichloromethane, which forms a chloro(dimethyl)sulfonium chloride intermediate. wikipedia.orgjk-sci.com The alcohol, 2-(tert-butyldimethylsilyloxy)ethanol, is then added, which reacts to form an alkoxysulfonium salt. nrochemistry.com Finally, a hindered organic base, such as triethylamine, is added to induce an elimination reaction that yields the final aldehyde product, along with dimethyl sulfide (B99878) and triethylammonium (B8662869) chloride as byproducts. wikipedia.org

| Target Compound | Starting Material | Oxidation Method | Key Reagents |

|---|---|---|---|

| 3-(tert-Butyldimethylsiloxy)propanal | 3-(tert-Butyldimethylsilyloxy)-propanol | Dess-Martin Oxidation | Dess-Martin periodinane (DMP), Dichloromethane |

| 3-(tert-Butyldimethylsiloxy)propanal | 3-(tert-Butyldimethylsilyloxy)-propanol | Ley-Griffith Oxidation | Tetrapropylammonium perruthenate (TPAP), N-methylmorpholine N-oxide (NMO) |

| 2-(tert-Butyldimethylsilyloxy)acetaldehyde | 2-(tert-Butyldimethylsilyloxy)ethanol | Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine |

Table of Compounds

| Compound Name |

|---|

| (R)-2-(tert-Butyldimethylsiloxy)propanal |

| (S)-2-(tert-Butyldimethylsiloxy)propanal |

| 3-(tert-Butyldimethylsiloxy)propanal |

| 2-(tert-Butyldimethylsilyloxy)acetaldehyde |

| (R)-Ethyl lactate |

| (S)-Ethyl lactate |

| tert-Butyldimethylsilyl chloride |

| Imidazole |

| Dimethylformamide |

| (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate |

| Diisobutylaluminium hydride |

| Hexanes |

| 3-(tert-Butyldimethylsilyloxy)-propanol |

| Dess-Martin periodinane |

| Dichloromethane |

| Tetrapropylammonium perruthenate |

| N-methylmorpholine N-oxide |

| Acetonitrile |

| 2-(tert-Butyldimethylsilyloxy)ethanol |

| Oxalyl chloride |

| Dimethyl sulfoxide |

| Triethylamine |

| Dimethyl sulfide |

| Triethylammonium chloride |

Stereoselective Chemical Transformations and Applications in Asymmetric Synthesis

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone reaction for 2-(tert-Butyldimethylsiloxy)propanal, allowing for carbon-carbon bond formation with a high degree of stereocontrol. The outcome of these additions is dictated by the interplay between the steric and electronic properties of the α-substituent, the nature of the nucleophile, and the reaction conditions, particularly the presence and type of Lewis acids.

The stereogenic center at the α-position, bearing a bulky tert-butyldimethylsilyl (TBS) ether, governs the trajectory of incoming nucleophiles. This typically leads to predictable diastereomeric products based on established stereochemical models.

The addition of organozinc reagents to α-silyloxy aldehydes like this compound is a powerful method for constructing complex acyclic structures. Specifically, the reaction with (Z)-disubstituted vinylzinc reagents can proceed with high diastereoselectivity. In many cases, the addition to chiral protected α-oxygenated aldehydes yields the anti-Felkin product.

Research has shown that the addition of a (Z)-vinylzinc reagent to TBS-protected α-hydroxy propanal can be influenced by the presence of Lewis acids. For instance, in the absence of an added Lewis acid, the reaction may show moderate diastereoselectivity. However, the introduction of a Lewis acid such as boron trifluoride etherate (BF₃•OEt₂) can significantly enhance the diastereomeric ratio, favoring the chelation-controlled addition product, which in this context corresponds to the anti-Felkin geometry.

| Entry | Lewis Acid | Diastereomeric Ratio (dr) | Favored Product |

|---|---|---|---|

| 1 | None | 4:1 | Chelation-controlled (anti-Felkin) |

| 2 | BF₃•OEt₂ (2 equiv.) | 8:1 | Chelation-controlled (anti-Felkin) |

The addition of allenylmetal reagents to aldehydes is a valuable transformation that introduces a propargyl alcohol moiety, which can serve as a versatile synthetic handle. When both the aldehyde and the allenylmetal reagent are chiral, the reaction is a double stereodifferentiating process where the stereochemical outcome is influenced by the inherent facial bias of both components.

While specific literature examples detailing the reaction of chiral allenylmetal reagents with this compound are not extensively documented, the principles of stereocontrol can be predicted. The addition would likely proceed via a cyclic, chair-like transition state. The facial selectivity of the aldehyde would be governed by the Felkin-Anh model (favoring non-chelation control due to the silyl (B83357) ether) or a chelation-controlled model if a suitable Lewis acid is employed. The chiral allenylmetal reagent would exhibit its own intrinsic facial preference. The final diastereoselectivity of the product would depend on whether the preferences of the aldehyde and the reagent are matched (synergistic) or mismatched (antagonistic). This strategy allows for chain homologation while simultaneously installing multiple new stereocenters, including axial chirality associated with the allene.

The stereochemical outcome of nucleophilic additions to α-alkoxy aldehydes is generally rationalized by two competing pathways: a non-chelation pathway, described by the Felkin-Anh model, and a chelation-controlled pathway, described by the Cram-chelate model.

Non-Chelation Control (Felkin-Anh Model): Due to the steric bulk and weak coordinating ability of silyl ethers, aldehydes like this compound are expected to react via a non-chelation pathway. In this model, the largest group at the α-carbon (the OTBS group) orients itself perpendicular to the carbonyl plane to minimize steric interactions. The nucleophile then attacks from the less hindered face, typically leading to the anti diol product.

Chelation Control (Cram-Chelate Model): This pathway becomes dominant when a Lewis acid can coordinate simultaneously to both the carbonyl oxygen and the oxygen of the α-alkoxy group, forming a rigid five-membered chelate. The nucleophile then attacks from the less hindered side of this rigid structure, leading to the syn diol product. While silyl ethers are poor chelators, specific conditions have been developed to enforce this pathway.

A general method to promote chelation-control in additions to α-silyloxy aldehydes involves the use of alkylzinc halides (RZnX). These species are sufficiently Lewis acidic to promote chelation, overriding the inherent preference for the Felkin-Anh pathway. This approach has been successfully applied to the addition of various dialkylzinc, functionalized dialkylzinc, and vinylzinc reagents to TBS-protected α-hydroxy propanal, yielding the chelation-controlled (syn) products with high diastereoselectivity. The dramatic increase in reaction rate and the higher diastereoselectivity observed with larger α-substituents support the operation of a chelation mechanism.

| Nucleophilic Reagent | Lewis Acid/Additive | Diastereomeric Ratio (dr) | Favored Pathway |

|---|---|---|---|

| Et₂Zn | None (-50 °C, 8 h) | No Reaction | N/A |

| Et₂Zn | EtZnCl (1.5 equiv.) | >20:1 | Chelation-Control (syn) |

| Me₂Zn | MeZnCl (1.5 equiv.) | >18:1 | Chelation-Control (syn) |

| (n-Bu)₂Zn | n-BuZnCl (1.5 equiv.) | >18:1 | Chelation-Control (syn) |

Aldol (B89426) reactions are fundamental C-C bond-forming reactions that can be applied to substrates derived from this compound to build complex carbon skeletons, such as those found in polyketide natural products.

The synthesis of macrolide polyketides often involves a key macrolactonization step, where a long linear precursor (a seco-acid) is cyclized. An intramolecular aldol reaction can be a powerful strategy to form the macrocycle. In this context, a derivative of this compound can be elaborated into a long-chain dicarbonyl compound.

For example, a precursor containing the silyloxy-aldehyde moiety at one end and a ketone or another aldehyde at a suitable position along the chain can be induced to cyclize. Base-catalyzed deprotonation α- to one carbonyl group generates an enolate, which then attacks the other carbonyl group intramolecularly. The regioselectivity of this first cyclization is crucial and dictates the final structure of the polyketide. This reaction forms a cyclic β-hydroxy carbonyl compound, with the stereochemistry of the newly formed hydroxyl and methyl groups being controlled by the existing stereocenters derived from the original aldehyde. Subsequent dehydration and further functional group manipulations can lead to the final macrolide structure. This strategy is particularly effective for forming thermodynamically favored five- and six-membered rings, but it has also been applied to the formation of larger macrocycles, which are the hallmark of polyketide natural products.

Aldol and Related Condensations

Cyclization and Rearrangement Reactions

This compound serves as an excellent enophile in asymmetric carbonyl-ene reactions, a powerful method for C-C bond formation and the synthesis of chiral homoallylic alcohols. When reacted with a suitable ene component, such as a 1,1-disubstituted olefin, in the presence of a chiral Lewis acid catalyst (e.g., a BINOL-Ti complex), the reaction can proceed with high enantioselectivity. iupac.org

In the context of furan (B31954) chemistry, a substrate containing a furan moiety and a tethered olefin can undergo an intramolecular carbonyl-ene reaction. Alternatively, an intermolecular reaction between this compound and a reactive furan-containing olefin can be employed to construct complex precursors for furan-based natural products. The silyloxy group not only influences the stereochemical outcome through steric interactions within the transition state but also serves as a synthetic handle for further transformations. bohrium.comnih.gov

Free radical cycloisomerization reactions are effective for constructing cyclic and polycyclic systems. A derivative of this compound, functionalized with an unsaturated tether, can be a precursor for such transformations. For instance, an unsaturated aldehyde, prepared from the parent compound, can undergo a tin- or silane-mediated radical cyclization.

In a typical process, a radical is generated at a distal position on the unsaturated chain. This radical can then add to the carbonyl carbon of the aldehyde, initiating a cyclization cascade. The stereochemistry of the newly formed ring junctions is controlled by the conformation of the transition state, which is influenced by the bulky TBDMS-protected stereocenter. This strategy allows for the stereocontrolled synthesis of complex polycyclic frameworks from an acyclic precursor.

The synthesis of lactones, particularly hydroxylactones, is of great interest due to their prevalence in natural products. This compound can be elaborated into a substrate designed for intramolecular epoxide ring-opening and subsequent lactonization. A synthetic sequence might involve converting the aldehyde to a longer carbon chain that incorporates both a carboxylic acid (or its ester equivalent) and an epoxide.

Upon activation, the carboxylate can act as an internal nucleophile, attacking one of the epoxide carbons. The regioselectivity of this ring-opening (i.e., attack at the proximal vs. distal carbon of the epoxide) is governed by Baldwin's rules and can be strongly influenced by the steric presence of the adjacent TBDMS-oxy group. This intramolecular cyclization results in the formation of a hydroxylactone with a defined stereochemistry, demonstrating a sophisticated use of the chiral building block. nih.govresearchgate.net

Table 2: Regioselectivity in Intramolecular Epoxide Ring-Opening of a Related System Data based on findings for the cyclization of silanol (B1196071) epoxides, illustrating regioselective ring-opening principles. nih.gov

| Substrate (Related Silanol Epoxide) | Catalyst | Ring Closure Mode | Product | Yield |

| (Z)-5-(di-tert-butyl(hydroxy)silyl)pent-2-en-1-yl oxide | Ph₃C⁺BF₄⁻ | 6-exo-tet | Tetrahydropyran derivative | 85% |

| (E)-5-(di-tert-butyl(hydroxy)silyl)pent-2-en-1-yl oxide | Ph₃C⁺BF₄⁻ | 6-exo-tet | Tetrahydropyran derivative | 81% |

While this compound itself is not a direct substrate for palladium-catalyzed cross-coupling, it is an excellent precursor to substrates that are. The aldehyde functionality can be readily converted into a vinyl group bearing a halide or triflate, making it a suitable partner for a variety of cross-coupling reactions.

For example, a Wittig or Horner-Wadsworth-Emmons reaction can transform the aldehyde into an α,β-unsaturated ester, which can be further converted to a vinyl halide. This vinyl halide derivative, retaining the chiral TBDMS-protected center, can then participate in Suzuki, Stille, Heck, or Sonogashira coupling reactions. This indirect approach effectively leverages the chirality of the starting material to create more complex, stereochemically-defined structures, such as substituted alkenes, enynes, and biaryls, which are common motifs in pharmaceuticals and materials science. mdpi.comyoutube.com

Derivatization and Further Functionalization

Formation of Schiff Bases for Enantiomeric Excess Analysis

The aldehyde group in this compound readily reacts with primary amines to form Schiff bases, also known as imines. This transformation is fundamental in various analytical and synthetic applications. One critical use is in the determination of enantiomeric excess. By reacting the chiral aldehyde with a chiral, enantiomerically pure amine, a pair of diastereomeric imines is formed. These diastereomers possess distinct physical and spectroscopic properties, which can be exploited for their separation and quantification using techniques like NMR spectroscopy or chromatography.

For example, chiral 3-amino-1,2-propanediol (B146019) enantiomers can be condensed with aldehydes to form chiral tetradentate Schiff bases. nih.gov These Schiff bases can then coordinate with metal ions to form complexes that have applications in catalysis and material science. nih.gov The characterization of these diastereomeric Schiff base complexes allows for the indirect determination of the enantiomeric purity of the original aldehyde.

Wittig Reactions for Olefin Formation

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. libretexts.orgmasterorganicchemistry.com The reaction involves the treatment of the carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine (B44618) oxide. libretexts.org This method is highly valued for its reliability and the high degree of control it offers over the position of the newly formed double bond. mnstate.edu

For this compound, the Wittig reaction provides a direct route to chiral, functionalized olefins. The aldehyde reacts with a variety of phosphorus ylides to generate the corresponding alkene, where the double bond replaces the carbonyl oxygen.

Table 1: Examples of Wittig Reactions with Aldehydes

| Aldehyde | Wittig Reagent | Product | Yield (%) |

|---|---|---|---|

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride/NaOH | 9-(2-Phenylethenyl)anthracene | Not specified |

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, allowing for the selective synthesis of either the (E)- or (Z)-isomer of the product olefin. The reaction is tolerant of various functional groups, including the silyl ether present in this compound. libretexts.org

Nickel-Catalyzed Asymmetric Cross-Couplings

Nickel-catalyzed cross-coupling reactions have emerged as a vital tool for the construction of carbon-carbon and carbon-heteroatom bonds. chemrxiv.org These reactions offer a versatile platform for the synthesis of complex molecules and have found broad application in organic synthesis. nih.gov In the context of asymmetric synthesis, the development of nickel-catalyzed methods for the cross-coupling of racemic or prochiral starting materials to generate enantioenriched products is of significant interest.

While direct nickel-catalyzed cross-couplings of this compound itself are not extensively documented, the aldehyde functionality can be readily converted into a suitable coupling partner. For example, the aldehyde can be reduced to the corresponding alcohol and then converted to a halide or another electrophilic derivative. These derivatives can then participate in nickel-catalyzed asymmetric cross-coupling reactions.

A notable example is the stereoconvergent nickel-catalyzed Negishi cross-coupling of racemic secondary propargylic halides with arylzinc reagents. nih.gov This method allows for the synthesis of enantioenriched alkynes from a racemic starting material. Similarly, nickel-catalyzed asymmetric reductive cross-couplings of α-chloroesters with aryl iodides provide access to α-arylesters with good yields and enantioselectivities. rsc.org These examples highlight the potential of using nickel catalysis in conjunction with derivatives of this compound to synthesize valuable chiral building blocks.

Role in Total Synthesis of Complex Natural Products and Analogues

Synthesis of Polyketide and Hydrofuran Natural Products

(S)-2-(tert-Butyldimethylsilyloxy)propanal is a key precursor for generating advanced intermediates used in the synthesis of polyketide and hydrofuran natural products. Its preparation and subsequent transformation are well-documented, highlighting its role as a foundational chiral building block.

The synthesis of (S)-2-(tert-Butyldimethylsilyloxy)propanal typically starts from the readily available and inexpensive chiral precursor, (S)-ethyl lactate (B86563). The process involves two main steps: protection of the secondary alcohol and subsequent reduction of the ester to the aldehyde. orgsyn.orgorgsyn.org

Table 1: Synthesis of (S)-2-(tert-Butyldimethylsilyloxy)propanal from (S)-Ethyl Lactate

| Step | Reaction | Reagents | Typical Yield |

|---|---|---|---|

| 1 | Silyl (B83357) Ether Protection | (S)-Ethyl lactate, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole (B134444), DMF | 96% |

This chiral aldehyde is then used to construct more complex synthons. For instance, it can be converted into terminal alkynes through reaction with lithiated dichloromethane (B109758). The resulting intermediates are highly valuable in the synthesis of homopropargylic alcohols and allenylcarbinols, which are common structural motifs in polyketide and hydrofuran-containing natural products. orgsyn.orgorgsyn.org The ability to generate these complex fragments with high stereocontrol makes 2-(tert-Butyldimethylsilyloxy)propanal a crucial starting point in these synthetic campaigns.

Total Synthesis of Epolactaene and Analogues

In the context of the total synthesis of the neuritogenic compound Epolactaene, scientific literature indicates the use of a structurally related, but distinct, chiral aldehyde. The key Knoevenagel condensation step in the synthesis of Epolactaene employs (R)-2-(tert-butyldimethylsiloxymethoxy)propanal. tohoku.ac.jp This compound features an additional methoxy (B1213986) group within the silyl protecting group, differentiating it from 2-(tert-Butyldimethylsiloxy)propanal. Therefore, this compound is not the specific building block used in the reported total syntheses of Epolactaene.

Total Synthesis of Membrenone C and its Enantiomers

The total synthesis of the polypropionate marine defense substance, Membrenone C, and its enantiomers has been accomplished starting from a chiral aldehyde. nih.govacs.org However, the specific starting material reported in the synthesis is (S)-2-methyl-3-(tert-butyldimethylsilyloxy)propanal. nih.govacs.orgcapes.gov.brresearchgate.net This compound is a constitutional isomer of this compound, differing in the position of the methyl group and the silyloxy substituent along the propanal backbone. Consequently, this compound is not the starting material utilized in the documented synthetic routes to Membrenone C.

Stereoselective Synthesis of Capreomycidine and Related Cyclic Peptides

A review of the scientific literature does not indicate the application of this compound as a key starting material or intermediate in the stereoselective synthesis of the non-proteinogenic amino acid Capreomycidine or related cyclic peptides.

Preparation of Vitamin D Analogues (e.g., Calcitriol A-Ring)

While the synthesis of Vitamin D analogues, such as Calcitriol, often involves the construction of a stereochemically rich A-ring synthon, there is no significant research in the available literature that details the use of this compound for this purpose.

Synthesis of Chiral Butenolides as Intermediates for Biologically Active Compounds

The synthesis of chiral butenolides is an active area of research, as these motifs are present in numerous biologically active compounds. However, a survey of established synthetic methodologies does not highlight a specific or prevalent role for this compound as a key precursor in these routes.

Stereochemical Control and Enantiomeric Purity in Synthesis

Methodologies for Assessing Enantiomeric Excess and Diastereomeric Ratios

The successful execution of a stereoselective synthesis relies on accurate methods to quantify its stereochemical fidelity. For products derived from 2-(tert-Butyldimethylsiloxy)propanal, determining the enantiomeric excess (ee) and diastereomeric ratio (dr) is essential. Several analytical techniques are routinely employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating stereoisomers. numberanalytics.com By utilizing a chiral stationary phase (CSP), enantiomers of a product can be resolved into distinct peaks. The relative integration of these peaks allows for the direct calculation of the enantiomeric excess. Similarly, diastereomers, which have different physical properties, can often be separated on standard achiral stationary phases. For reactions involving α-silyloxy aldehydes, GC analysis is frequently used to determine diastereomeric ratios in the crude reaction products. epfl.ch

Commonly used chiral columns for these separations include those based on cyclodextrin (B1172386) derivatives, such as Beta-Dex or Chirasil-Dex for GC, and polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H for HPLC. epfl.chsynarchive.com In many cases, derivatization of the alcohol products, for instance, by forming tert-butyldimethylsilyl (TBDMS) ethers, can improve chromatographic resolution and volatility for GC analysis. harvard.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for determining the diastereomeric ratio of a reaction mixture, often directly on the crude product without the need for purification. epfl.ch Diastereomers have distinct chemical environments, leading to separate, identifiable signals in the ¹H or ¹³C NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately calculated. youtube.com

For more complex spectra where signals may overlap, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to resolve and assign the signals for each specific diastereomer. publish.csiro.au While standard NMR cannot distinguish between enantiomers, chiral resolving agents or chiral solvating agents can be used to induce a chemical shift difference between enantiomers, allowing for the determination of enantiomeric excess.

Advanced Spectroscopic Methods: Molecular Rotational Resonance (MRR) spectroscopy is an emerging technique for the rapid and accurate determination of enantiomeric excess. This method measures the rotational spectra of molecules in the gas phase, and by using a chiral tagging strategy, it can distinguish between enantiomers and provide a precise ee value, often requiring only small amounts of sample. york.ac.uk

Table 1: Common Methodologies for Stereochemical Analysis

| Technique | Analyte | Principle | Typical Application | Reference |

| Chiral Gas Chromatography (GC) | Enantiomers, Diastereomers | Differential interaction with a chiral stationary phase. | Determination of ee and dr for volatile compounds. | epfl.ch |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomers | Differential interaction with a chiral stationary phase. | Determination of ee for a wide range of compounds. | epfl.ch |

| ¹H NMR Spectroscopy | Diastereomers | Diastereomers exhibit distinct chemical shifts and coupling constants. | Direct determination of dr from crude reaction mixtures. | chem-station.com |

| ³¹P NMR Spectroscopy | Diastereomers (if P is present) | Phosphorus signals for diastereomers are often well-resolved. | Determination of dr for phosphorus-containing derivatives. | youtube.com |

Control of Diastereoselectivity in Nucleophilic Additions

Nucleophilic addition to the carbonyl group of α-chiral aldehydes like this compound can generate a new stereocenter, leading to diastereomeric products. The stereochemical outcome of such reactions is governed by the inherent facial bias of the aldehyde, which can be predicted by established stereochemical models, primarily the Felkin-Anh model for non-chelating systems.

The Felkin-Anh Model (Non-Chelation Control): For α-silyloxy aldehydes, the tert-butyldimethylsilyl (TBDMS) group is both sterically bulky and a poor Lewis base, meaning it does not readily coordinate with metal cations. synarchive.com Consequently, nucleophilic additions typically proceed via an "open" or non-chelated transition state, as described by the Felkin-Anh model. In this model, the largest substituent at the α-carbon (the OTBDMS group) orients itself perpendicular to the carbonyl plane to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, typically opposite the medium-sized substituent (the methyl group) and along the Bürgi-Dunitz trajectory. This pathway leads preferentially to the anti (or Felkin) diastereomer.

Chelation Control: While the Felkin-Anh pathway is the default for silyl-protected aldehydes, it is possible to override this intrinsic preference and achieve syn (or anti-Felkin) selectivity through chelation control. This strategy requires a Lewis acid capable of coordinating simultaneously to both the carbonyl oxygen and the oxygen of the silyloxy group, forcing the molecule into a rigid, cyclic transition state. However, the bulky TBDMS group sterically disfavors the formation of such a chelate.

A highly effective method to enforce chelation involves the use of specific organometallic reagents and Lewis acids. It has been demonstrated that organozinc reagents (R₂Zn), in the presence of a mild Lewis acid such as ethyl zinc chloride (EtZnCl), can promote chelation-controlled additions to α-silyloxy aldehydes with excellent diastereoselectivity. numberanalytics.comblogspot.com The Lewis acid facilitates the formation of a five-membered chelate, which locks the conformation of the aldehyde. The nucleophile then attacks from the less hindered face of this rigid structure, leading to the syn product with high diastereomeric ratios, often exceeding 20:1. numberanalytics.com The choice between Felkin-Anh control and chelation control thus allows for the selective synthesis of either the anti or syn diastereomer from the same starting aldehyde.

Table 2: Diastereoselectivity in Nucleophilic Additions to (S)-2-(tert-Butyldimethylsiloxy)propanal

| Nucleophile/Conditions | Control Model | Major Product | Expected Outcome | Reference |

| R-MgBr or R-Li | Felkin-Anh (Non-chelation) | anti-(2R,3R)-diol derivative | High anti selectivity | synarchive.com |

| Et₂Zn (no Lewis acid) | None | Mixture of syn and anti | 1:1 ratio of diastereomers | numberanalytics.com |

| Et₂Zn + EtZnCl (Lewis Acid) | Chelation | syn-(2R,3S)-diol derivative | High syn selectivity (>10:1 dr) | numberanalytics.com |

Influence of Protecting Group Selection on Stereochemical Outcomes

The choice of the hydroxyl protecting group in an α-alkoxy aldehyde is not merely a matter of masking reactivity; it is a critical strategic decision that profoundly influences the stereochemical course of subsequent reactions. The steric and electronic properties of the protecting group dictate the conformational preferences of the aldehyde and its propensity to engage in chelation, thereby controlling diastereoselectivity.

Steric Effects: The primary role of the protecting group in stereocontrol is often steric. Large, bulky protecting groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) physically obstruct one face of the molecule in the transition state. As discussed in the Felkin-Anh model, the bulky silyl (B83357) group occupies a position that minimizes steric strain, which in turn directs the incoming nucleophile to the opposite, more accessible face. wikipedia.org This effect is a cornerstone of substrate-controlled synthesis, where the inherent chirality of the starting material, amplified by a judicious choice of protecting group, dictates the formation of new stereocenters. The significant steric demand of the TBDMS group is a key reason why additions to this compound generally exhibit high Felkin-Anh selectivity in the absence of strong chelating conditions. blogspot.com

Electronic Effects and Chelating Ability: Beyond simple bulk, the electronic nature of the protecting group is crucial. Silyl ethers are weak Lewis bases, and the silicon-oxygen bond reduces the electron density on the oxygen atom compared to an alkyl ether (e.g., a benzyl (B1604629) or methoxymethyl ether). This poor Lewis basicity, combined with the steric hindrance of the TBDMS group, is why chelation is strongly disfavored under standard conditions (e.g., with Grignard reagents). blogspot.comwikipedia.org In contrast, smaller, more Lewis basic protecting groups like methoxymethyl (MOM) or benzyl (Bn) readily participate in chelation with Lewis acidic metals, leading to the opposite (syn) diastereomer via a Cram-chelate transition state.

By comparing different silyl groups, subtle differences in stereocontrol can be achieved. For example, a triethylsilyl (TES) group is also bulky but slightly less sterically demanding than a TBDMS group. In chelation-controlled additions using organozinc reagents, this reduced steric hindrance can sometimes lead to even higher diastereoselectivities, presumably due to more favorable formation of the key five-membered chelate. chem-station.com Thus, the selection of a specific silyl group allows for the fine-tuning of the stereochemical outcome.

Table 3: Comparison of Common Hydroxyl Protecting Groups and Their Influence on Stereocontrol

| Protecting Group | Abbreviation | Relative Steric Bulk | Chelating Ability | Favored Diastereomer (Default) |

| Benzyl | Bn | Medium | Good | syn (Cram-chelate) |

| Methoxymethyl | MOM | Small | Good | syn (Cram-chelate) |

| Trimethylsilyl (B98337) | TMS | Medium | Poor | anti (Felkin-Anh) |

| Triethylsilyl | TES | Large | Poor | anti (Felkin-Anh) |

| tert-Butyldimethylsilyl | TBDMS | Very Large | Very Poor | anti (Felkin-Anh) |

| Triisopropylsilyl | TIPS | Very Large | Very Poor | anti (Felkin-Anh) |

Auxiliary-Directed Asymmetric Synthesis (general principle applied to similar systems)

When the intrinsic stereocontrol of a substrate is insufficient or leads to the undesired diastereomer, an alternative strategy is to employ a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the reacting molecule (either the nucleophile or the electrophile) to direct a stereoselective transformation. After the key bond-forming step, the auxiliary is removed, yielding an enantiomerically enriched product, and the auxiliary can often be recovered and reused. wikipedia.org This powerful strategy effectively transforms a difficult enantioselective reaction into a more manageable diastereoselective one.

General Principle: The process involves three key steps:

Attachment: The achiral substrate is covalently bonded to the chiral auxiliary.

Diastereoselective Reaction: The chiral auxiliary creates a sterically and conformationally biased environment, forcing the reaction to proceed through a lower-energy transition state for the formation of one diastereomer over all others.

Removal: The auxiliary is cleaved from the product, revealing the new stereocenter with high enantiomeric purity.

Application to Aldehyde Additions: While an auxiliary cannot be attached directly to the aldehyde functionality of this compound to control a nucleophilic addition at the carbonyl, the principle can be applied by attaching the auxiliary to the nucleophile that will react with the aldehyde. The Evans aldol (B89426) reaction is a classic example of this approach. chem-station.com

In a hypothetical application, a carboxylic acid derivative (e.g., propionic acid) is first attached to an Evans chiral auxiliary, typically an oxazolidinone derived from an amino acid like valine. wikipedia.org Treatment with a Lewis acid (e.g., dibutylboron triflate) and a hindered base generates a conformationally locked Z-enolate. chem-station.com The bulky substituent on the chiral auxiliary effectively shields one face of the enolate. When this chiral enolate is reacted with an aldehyde like this compound, the aldehyde can only approach from the unshielded face. This directed attack proceeds through a highly organized, chair-like Zimmerman-Traxler transition state, leading to the formation of a single major diastereomer of the aldol adduct with exceptional stereocontrol at the two newly formed stereocenters. Subsequent hydrolysis or reduction removes the auxiliary, furnishing a highly enantiopure β-hydroxy acid or 1,3-diol, respectively. publish.csiro.auchem-station.com This demonstrates how the stereochemical information from the auxiliary can be powerfully relayed to the product.

Table 4: Prominent Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Developer(s) | Typical Application | Mechanism of Control |

| Oxazolidinones | Evans | Asymmetric Aldol Reactions, Alkylations | Forms a rigid enolate; steric hindrance from the auxiliary substituent blocks one face. |

| Pseudoephedrine / Pseudoephenamine | Myers | Asymmetric Alkylation of Amides | Forms a rigid lithium chelated enolate, directing electrophile attack. |

| SAMP / RAMP Hydrazones | Enders | Asymmetric Alkylation of Aldehydes/Ketones | Forms a rigid lithium aza-enolate; the pyrrolidine (B122466) ring blocks one face of the nucleophile. |

| Camphorsultam | Oppolzer | Asymmetric Diels-Alder, Alkylations, Aldol Reactions | Steric hindrance from the sultam structure directs the approach of the reagent. |

Emerging Research Directions and Synthetic Challenges

Development of Novel Catalytic Enantioselective Transformations utilizing 2-(tert-Butyldimethylsiloxy)propanal

The development of novel catalytic enantioselective transformations is a cornerstone of modern organic synthesis, enabling the efficient construction of complex chiral molecules. This compound serves as a key substrate in this area, particularly in aldol (B89426) and related carbon-carbon bond-forming reactions. The stereocenter alpha to the aldehyde functionality, bearing a bulky tert-butyldimethylsilyl (TBS) ether, plays a crucial role in directing the stereochemical outcome of these reactions.

Recent research has focused on the use of chiral catalysts to control the facial selectivity of nucleophilic attack on the aldehyde carbonyl group. While organocatalysis has made significant strides in asymmetric aldol reactions, the development of new catalysts that can effectively control the stereochemistry when using α-alkoxy and α-siloxy aldehydes remains an active area of investigation. The interplay between the inherent chirality of the substrate and the chirality of the catalyst is a key aspect being explored to achieve high levels of diastereoselectivity and enantioselectivity.

For instance, in Mukaiyama aldol reactions, the stereochemical outcome is influenced by the protecting group on the β-hydroxy group of an aldehyde. Studies have shown that the size of the silyl (B83357) protecting group can impact the 1,3-diastereocontrol. While this research has primarily focused on β-silyloxy aldehydes, the principles can be extrapolated to understand the behavior of α-silyloxy aldehydes like this compound in similar transformations. The development of Lewis acid or organocatalysts that can override or work in concert with the directing effect of the α-silyloxy group is a promising avenue for creating novel stereoselective methods.

Exploration of New Protecting Group Strategies and Their Impact on Reactivity and Selectivity

The tert-butyldimethylsilyl (TBS) group in this compound is a robust and widely used protecting group for alcohols. Its steric bulk and electronic properties significantly influence the reactivity of the adjacent aldehyde and the stereoselectivity of its reactions. The exploration of alternative protecting groups and a deeper understanding of their effects are crucial for expanding the synthetic utility of α-hydroxy aldehydes.

The size of the silyl protecting group has been shown to have a counterintuitive effect on the diastereoselectivity of Mukaiyama aldol reactions with unbranched β-silyloxy aldehydes. Research indicates that smaller silyl groups can lead to higher 1,3-anti selectivity. nsf.gov This suggests that for α-silyloxy aldehydes, the choice of the silyl group could be a critical parameter to tune the stereochemical outcome of reactions.

The following table summarizes the qualitative size of common silyl protecting groups, which can influence their steric impact on a reaction.

| Silyl Group | Abbreviation | Relative Steric Bulk |

| Trimethylsilyl (B98337) | TMS | Smallest |

| Triethylsilyl | TES | |

| tert-Butyldimethylsilyl | TBS/TBDMS | |

| Triisopropylsilyl | TIPS | |

| tert-Butyldiphenylsilyl | TBDPS | Largest |

This table is based on qualitative assessments of steric hindrance and may vary depending on the specific reaction context.

Beyond simply varying the steric bulk, researchers are investigating "super silyl" groups, which are exceptionally bulky and can exert profound stereodirecting effects. harvard.edu The application of such protecting groups to α-hydroxy aldehydes could lead to unprecedented levels of stereocontrol in reactions at the adjacent carbonyl center. Furthermore, the development of protecting groups that can be removed under orthogonal conditions is essential for complex molecule synthesis, allowing for the selective deprotection of different functional groups within the same molecule.

Expansion of Applications in the Total Synthesis of Undiscovered Complex Molecules

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. researchgate.net Chiral building blocks like this compound are invaluable in this endeavor, providing a readily available source of stereochemically defined fragments. While this compound has been utilized in the synthesis of known natural products and their analogues, its application in the total synthesis of undiscovered complex molecules represents a significant future direction.

The term "undiscovered complex molecules" can refer to newly isolated natural products with unconfirmed structures or hypothetical targets designed to have specific biological activities. The stereoselective reactions of this compound, such as aldol additions, can be used to construct key fragments of these complex targets with high stereochemical fidelity. For example, the iterative use of this chiral aldehyde in chain-elongation sequences could provide access to polyketide-like structures, which are common motifs in many biologically active natural products.

The challenge lies in the strategic incorporation of this building block into a convergent synthetic plan. Retrosynthetic analysis of a complex target molecule would identify key disconnections where a fragment derived from this compound could be introduced. The development of highly efficient and stereoselective methods for coupling this fragment with other complex intermediates is crucial for the success of such synthetic campaigns. While specific examples of its use in the synthesis of yet-to-be-discovered molecules are speculative by nature, the fundamental reactivity and stereochemical control offered by this chiral aldehyde make it a powerful tool for future explorations in total synthesis.

Green Chemistry Approaches in the Synthesis and Application of Chiral α-Siloxy Aldehydes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis and use of this compound and other chiral α-siloxy aldehydes is an important and evolving area of research.

Key areas of focus for green chemistry in this context include:

Atom Economy: Developing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves designing reactions with minimal byproduct formation.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids. Additionally, minimizing the use of auxiliary substances like protecting groups, or choosing those that can be easily removed and recycled.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones. Catalysts are used in small amounts and can be recycled, reducing waste and often leading to more efficient reactions. The development of highly efficient and recyclable organocatalysts or biocatalysts for transformations involving this compound is a key green chemistry goal.

Biocatalysis: Employing enzymes to carry out chemical transformations. Enzymes often operate under mild conditions (aqueous environment, ambient temperature, and neutral pH) and can exhibit high levels of chemo-, regio-, and stereoselectivity. The enzymatic synthesis of chiral α-hydroxy ketones from alcohols via an oxidase-lyase cascade is an example of a green approach that could be adapted for the synthesis and application of α-siloxy aldehydes. rsc.org

The following table outlines some green chemistry principles and their potential application to the synthesis and use of this compound.

| Green Chemistry Principle | Application to this compound |

| Prevention | Designing synthetic routes that minimize waste generation from the outset. |

| Atom Economy | Utilizing catalytic addition reactions that incorporate the majority of the reactants' atoms into the product. |

| Less Hazardous Chemical Syntheses | Using less toxic silylating agents and solvents in the synthesis of the compound. |

| Designing Safer Chemicals | While the compound itself is a synthetic intermediate, ensuring its degradation products are benign. |

| Safer Solvents & Auxiliaries | Exploring aqueous reaction conditions or using recyclable solvents for its reactions. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigating the synthesis of the propanal backbone from biorenewable sources. |

| Reduce Derivatives | Minimizing the use of protecting groups, or using them in a way that they can be removed under green conditions. |

| Catalysis | Employing highly active and selective catalysts to reduce reaction times and energy consumption. |

| Design for Degradation | Ensuring the compound and any byproducts do not persist in the environment. |

| Real-time analysis for Pollution Prevention | Using in-situ monitoring to optimize reaction conditions and prevent runaway reactions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and releases. |

While the field is still developing, the integration of green chemistry principles into the synthesis and application of this compound holds significant promise for making the production of complex chiral molecules more sustainable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(tert-Butyldimethylsiloxy)propanal with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via stereoselective oxidation of the corresponding alcohol precursor (e.g., (S)- or (R)-2-(tert-butyldimethylsiloxy)propanol) using oxidizing agents like Dess-Martin periodinane or Swern conditions. Enantiomeric purity is achieved by employing chiral catalysts or enzymes during the silylation or oxidation steps. For example, the (S)-enantiomer (CAS 87727-28-4) and (R)-enantiomer (CAS 77510-50-0) are synthesized via resolution of racemic mixtures or asymmetric induction .

Q. How can researchers characterize the stability of the tert-butyldimethylsilyl (TBS) protecting group in this compound under various reaction conditions?

- Methodological Answer : Stability testing involves exposing the compound to acidic (e.g., trifluoroacetic acid), basic (e.g., aqueous NaOH), or nucleophilic conditions (e.g., fluoride ions). The TBS group’s integrity is monitored via TLC, NMR (loss of silyl proton signals at δ ~0.1–0.3 ppm), or mass spectrometry. Evidence from silyl-protected intermediates in peptide synthesis (e.g., in ) shows that TBS is stable under mild acidic conditions but cleaved by tetrabutylammonium fluoride (TBAF) .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the aldehyde proton (δ ~9.5–10.0 ppm) and silyl methyl groups (δ ~0.1–0.3 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHOSi: calculated 211.1125).

- Infrared (IR) Spectroscopy : Peaks at ~1720 cm (aldehyde C=O) and ~1250 cm (Si-C) confirm functional groups.

- Chiral HPLC : Separates enantiomers using chiral columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-oxidation or silyl migration) be controlled during the synthesis of this compound?

- Methodological Answer : Over-oxidation to carboxylic acids is mitigated by using mild oxidizing agents (e.g., TEMPO/NaClO) instead of strong oxidizers like KMnO. Silyl migration is minimized by avoiding protic solvents and high temperatures. For example, in , a 93% yield was achieved via alcohol oxidation under anhydrous conditions, whereas aqueous media led to side reactions (15% yield) .

Q. What strategies mitigate racemization when using this compound in asymmetric synthesis?

- Methodological Answer : Racemization is reduced by:

- Conducting reactions at low temperatures (<0°C).

- Using non-polar solvents (e.g., dichloromethane) to stabilize the aldehyde’s chiral center.

- Employing chiral auxiliaries or organocatalysts (e.g., proline derivatives) to retain stereochemical integrity. demonstrates successful retention of chirality in silyl-protected intermediates under argon atmospheres and dry conditions .

Q. How does the steric bulk of the TBS group influence the reactivity of this compound in nucleophilic additions or cross-coupling reactions?

- Methodological Answer : The TBS group’s steric hindrance directs nucleophilic attack to the less hindered aldehyde site, favoring regioselective reactions. For example, in , the TBS-protected benzyl group in a biphenyl system facilitated selective coupling at the aldehyde position without silyl deprotection. Steric effects also slow undesired side reactions (e.g., enolization) in aldol additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.